An In-Depth Technical Guide to the Synthesis of Methyl 4-amino-3,5,6-trichloropicolinate
An In-Depth Technical Guide to the Synthesis of Methyl 4-amino-3,5,6-trichloropicolinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for Methyl 4-amino-3,5,6-trichloropicolinate, a significant compound in various chemical research and development sectors. This document details the core synthetic routes, providing in-depth experimental protocols and quantitative data to support laboratory and industrial applications.
Introduction
Methyl 4-amino-3,5,6-trichloropicolinate, also known as Picloram-methyl, is the methyl ester of 4-amino-3,5,6-trichloropicolinic acid (Picloram). Picloram is a systemic herbicide, and its derivatives are of interest in medicinal chemistry and drug development. This guide focuses on the chemical synthesis of the methyl ester, outlining the prevalent manufacturing processes.
The synthesis of Methyl 4-amino-3,5,6-trichloropicolinate is primarily achieved through the esterification of its parent carboxylic acid, Picloram. Therefore, the synthesis of Picloram is a critical preceding step. This guide will explore three principal pathways to Picloram, followed by its esterification to the final product.
Synthesis of the Precursor: 4-amino-3,5,6-trichloropicolinic acid (Picloram)
Three primary industrial routes for the synthesis of Picloram have been identified:
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Route A: Starting from α-picoline.
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Route B: Starting from 3,4,5,6-tetrachloropicolinic acid.
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Route C: Starting from 3,4,5,6-tetrachloropicolinonitrile.
The following sections provide detailed descriptions of each route.
Route A: Synthesis from α-Picoline
This pathway involves the multi-step transformation of α-picoline through chlorination, amination, and hydrolysis.[1]
Caption: Synthesis of Picloram from α-Picoline.
Step 1: Vapor-Phase Chlorination of α-Picoline
This step involves the high-temperature reaction of α-picoline with chlorine gas in the presence of a catalyst to yield a mixture of chlorinated pyridines, including the perchlorinated product.[2][3]
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Reaction Conditions:
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Procedure:
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A solution of α-picoline in water (e.g., 15-50% aqueous solution) is vaporized.[2]
-
The gaseous α-picoline and water mixture is fed into a tubular reactor containing the catalyst.
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Simultaneously, chlorine gas is introduced into the reactor.
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The reaction is maintained at the specified temperature.
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The product stream is cooled, and the chlorinated pyridines are separated.
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Step 2: Ammonolysis of Perchloropicoline
The perchlorinated intermediate is then subjected to ammonolysis to introduce the amino group at the 4-position.
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Reaction Conditions:
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Reactants: Perchloropicoline, Ammonia (aqueous or anhydrous)
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Temperature: High temperature (specifics not detailed in the provided search results)
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Pressure: High pressure (specifics not detailed in the provided search results)
-
-
General Procedure:
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Perchloropicoline is charged into a high-pressure reactor.
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An excess of ammonia is introduced.
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The reactor is heated to the desired temperature, initiating the reaction.
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After the reaction period, the reactor is cooled, and the excess ammonia is vented.
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The product, 4-amino-2,3,5,6-tetrachloropicoline, is isolated.
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Step 3: Hydrolysis of 4-Amino-2,3,5,6-tetrachloropicoline
The final step in this route is the hydrolysis of the trichloromethyl group to a carboxylic acid.
-
Reaction Conditions:
-
Reactants: 4-Amino-2,3,5,6-tetrachloropicoline, Strong acid (e.g., sulfuric acid)
-
Temperature: Elevated temperature (specifics not detailed in the provided search results)
-
-
General Procedure:
-
4-Amino-2,3,5,6-tetrachloropicoline is treated with a strong acid.
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The mixture is heated to facilitate hydrolysis.
-
Upon completion, the reaction mixture is cooled and neutralized to precipitate the Picloram product.
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The solid is collected by filtration and purified.
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Route B: Synthesis from 3,4,5,6-Tetrachloropicolinic Acid
This route involves a direct amination of 3,4,5,6-tetrachloropicolinic acid using ammonia under high pressure.[4]
Caption: Synthesis of Picloram from 3,4,5,6-Tetrachloropicolinic acid.
-
Reaction Conditions:
-
Procedure:
-
In a high-pressure autoclave, add water and a base (e.g., sodium hydroxide).
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Add 3,4,5,6-tetrachloropicolinic acid to the basic solution.
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Charge the autoclave with liquefied ammonia.
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Seal the reactor and heat to the specified temperature with stirring.
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After the reaction is complete, cool the reactor and vent the excess ammonia.
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Acidify the reaction mixture with a strong acid (e.g., HCl) to a pH of 1-2 to precipitate the product.
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Filter and dry the solid to obtain 4-amino-3,5,6-trichloropicolinic acid.
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Route C: Synthesis from 3,4,5,6-Tetrachloropicolinonitrile
This two-step pathway begins with the ammonolysis of 3,4,5,6-tetrachloropicolinonitrile, followed by hydrolysis of the resulting nitrile.[5]
Caption: Synthesis of Picloram from 3,4,5,6-Tetrachloropicolinonitrile.
Step 1: Ammonolysis of 3,4,5,6-Tetrachloropicolinonitrile
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Reaction Conditions:
-
Procedure:
-
In a suitable reactor, dissolve 3,4,5,6-tetrachloropicolinonitrile and the catalyst in the chosen solvent.
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Under cooling, introduce ammonia gas or liquid ammonia into the solution.
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Stir the reaction mixture at room temperature for the specified duration.
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Monitor the reaction until the starting material is consumed (e.g., <0.5%).
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Filter the reaction mixture to collect the solid product, 4-amino-3,5,6-trichloropicolinonitrile.
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Wash and dry the product.
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Step 2: Hydrolysis of 4-Amino-3,5,6-trichloropicolinonitrile
-
Reaction Conditions:
-
Procedure (Acid Hydrolysis):
-
In a reactor, add water and slowly add concentrated sulfuric acid.
-
Add 4-amino-3,5,6-trichloropicolinonitrile to the acid solution.
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Heat the mixture to 95-100 °C and maintain for 6-8 hours.
-
Monitor the reaction until the nitrile is consumed (e.g., <0.2%).
-
Cool the reaction mixture and add water to precipitate the product.
-
Filter, wash, and dry the solid to obtain 4-amino-3,5,6-trichloropicolinic acid.
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Esterification of Picloram to Methyl 4-amino-3,5,6-trichloropicolinate
The final step is the esterification of Picloram with methanol, typically via a Fischer esterification reaction.[6][7][8]
Caption: Esterification of Picloram to its Methyl Ester.
Experimental Protocol for Fischer Esterification
-
Reaction Conditions:
-
Procedure:
-
Suspend 4-amino-3,5,6-trichloropicolinic acid in an excess of methanol.
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Slowly and cautiously add a catalytic amount of concentrated sulfuric acid.
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Heat the mixture to reflux and maintain for the required reaction time.
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After the reaction is complete, cool the mixture.
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Remove the excess methanol under reduced pressure.
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Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.
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Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
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Filter and concentrate the solution under reduced pressure to obtain the crude product.
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The product can be further purified by recrystallization.
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Quantitative Data Summary
The following tables summarize the quantitative data for the key synthetic steps described above.
Table 1: Synthesis of 4-amino-3,5,6-trichloropicolinic acid (Picloram)
| Starting Material | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3,4,5,6-Tetrachloropicolinic acid | Liquefied NH₃, NaOH, H₂O | 110-125 | 2 | 91.3 | [4] |
| 3,4,5,6-Tetrachloropicolinic acid | Liquefied NH₃, KOH, H₂O | 110-120 | 2.5 | 89 | [4] |
| 3,4,5,6-Tetrachloropicolinic acid | Ammonium bicarbonate, H₂O | 120-130 | 3 | 87 | [4] |
| 4-Amino-3,5,6-trichloropicolinonitrile | H₂SO₄, H₂O | 95-100 | 6 | 94.0 | [5] |
| 4-Amino-3,5,6-trichloropicolinonitrile | NaOH, H₂O | 95-100 | 8 | 96.5 | [5] |
Table 2: Ammonolysis of 3,4,5,6-Tetrachloropicolinonitrile
| Solvent | Catalyst | Temperature | Time (h) | Yield (%) | Reference |
| Ethanol | CuCl | Room Temp. | 30 | 80.1 | [5] |
| Isopropanol | CuCl₂ | Room Temp. | 30 | 77.4 | [5] |
| DMF | Copper 8-quinolinolate | Room Temp. | 30 | 71.5 | [5] |
Conclusion
The synthesis of Methyl 4-amino-3,5,6-trichloropicolinate is a multi-step process, with the synthesis of the Picloram precursor being the most critical and variable stage. The choice of the synthetic route for Picloram depends on the availability and cost of the starting materials, as well as the required scale of production and environmental considerations. The final esterification step is a standard and generally high-yielding Fischer esterification. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and professionals in the field to select and implement the most suitable synthetic strategy for their specific needs.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. EP0239905A1 - Vapor phase production of Chlorinated pyridines from alpha-picoline - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN1923810A - Chemical synthesis method of 4-amino-3,5,6-trichloropyridine-2-formic acid - Google Patents [patents.google.com]
- 5. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents [patents.google.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
